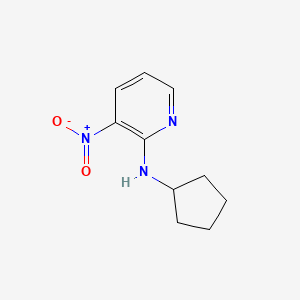
N-cyclopentyl-3-nitropyridin-2-amine
Vue d'ensemble
Description
“N-cyclopentyl-3-nitropyridin-2-amine” is a synthetic compound with the linear formula C10H13N3O2 . It belongs to the class of nitropyridines .
Synthesis Analysis
The synthesis of “N-cyclopentyl-3-nitropyridin-2-amine” involves the reaction of cyclopentanamine with 2-chloro-3-nitropyridine in tetrahydrofuran . The reaction mixture is stirred at reflux for 18 hours .Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-3-nitropyridin-2-amine” is represented by the linear formula C10H13N3O2 . It has a molecular weight of 207.23 .Chemical Reactions Analysis
The reaction mechanism of nitropyridines, such as “N-cyclopentyl-3-nitropyridin-2-amine”, is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Applications De Recherche Scientifique
Graphene-based (Photo)catalysts for Reduction of Nitro Compounds
Graphene-based catalysts have been identified as highly efficient for the reduction of nitro compounds to amines, which is a crucial step in the synthesis of drugs, dyes, polymers, and biologically active molecules. The utilization of graphene derivatives enhances the reduction rate and offers benefits like high catalytic prowess and straightforward work-up (Nasrollahzadeh et al., 2020).
Site-selective Arene C-H Amination
A method leveraging visible light and oxygen to form carbon-nitrogen bonds of interest in pharmaceutical research has been developed, showcasing the potential for creating bioactive compounds through the activation of aromatic rings. This strategy emphasizes the utility of arene amination, particularly with heteroaromatic azoles, underscoring the role of nitro compounds as intermediates in such transformations (Romero et al., 2015).
Olefin Hydroamination with Nitroarenes
A novel method forming carbon-nitrogen bonds via nitro group reduction, repurposing olefins and nitro(hetero)arenes, has been introduced. This process yields secondary amines, demonstrating the flexibility of nitro compounds in facilitating amine synthesis and functionalization, offering an orthogonal approach to traditional aryl amine syntheses (Gui et al., 2015).
Catalysis of Ester Aminolysis
Cyclodextrins have been studied for their effects on the aminolysis of p-nitrophenyl alkanoates, revealing catalysis and retardation in different cases. This research highlights the intricate roles cyclodextrins play in modifying reaction rates and mechanisms, pertinent to the study of nitro compounds and their interactions with amines (Gadosy et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclopentyl-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-13(15)9-6-3-7-11-10(9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSNDXAVMVGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-nitropyridin-2-amine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2930132.png)
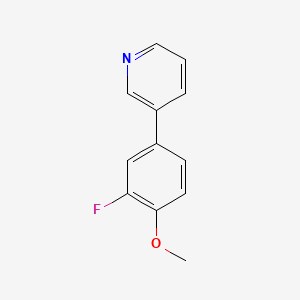
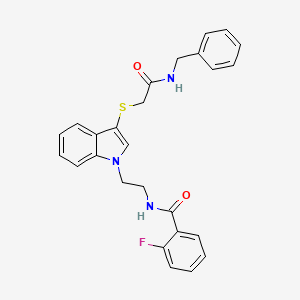
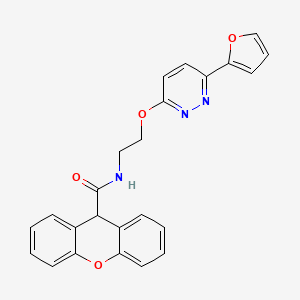
![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride](/img/structure/B2930140.png)
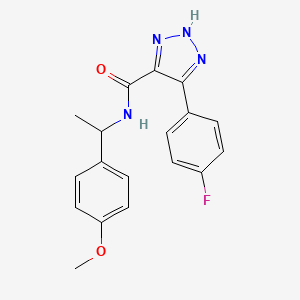
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2930142.png)
![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2930143.png)
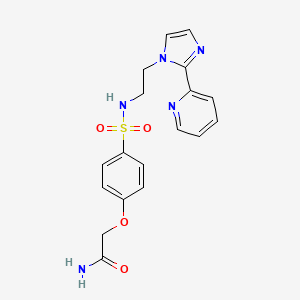
![2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2930149.png)
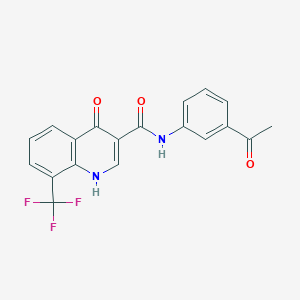

![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)
![Methyl 6-benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2930154.png)